molecular formula C5H9NO2 B2856799 1-(Azetidin-1-yl)-2-hydroxyethan-1-one CAS No. 1153758-04-3

1-(Azetidin-1-yl)-2-hydroxyethan-1-one

Cat. No.: B2856799
CAS No.: 1153758-04-3
M. Wt: 115.132
InChI Key: CUBIWYRZDPJKMX-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-hydroxyethan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one typically involves the reaction of azetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the azetidine nitrogen.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 1-(Azetidin-1-yl)-2-oxoethan-1-one or 1-(Azetidin-1-yl)-2-carboxyethan-1-one.

    Reduction: Formation of 1-(Azetidin-1-yl)-2-hydroxyethanol.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

1-(Azetidin-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid with similar structural features.

    1-(Azetidin-1-yl)ethan-1-one: A compound with a similar azetidine ring but lacking the hydroxyl group.

Uniqueness: 1-(Azetidin-1-yl)-2-hydroxyethan-1-one is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-5(8)6-2-1-3-6/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBIWYRZDPJKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153758-04-3
Record name 1-(azetidin-1-yl)-2-hydroxyethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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